2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid
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Overview
Description
“2,6-Bis(trifluoromethyl)phenylboronic acid” and “2,6-Bis(trifluoromethyl)benzoic acid” are used as organic intermediates in synthesis . They are also used as pharmaceutical intermediates and organic intermediates in chemical synthesis .
Molecular Structure Analysis
The molecular formula of “2,6-Bis(trifluoromethyl)phenylboronic acid” is C8H5BF6O2 . The InChI code is 1S/C8H5BF6O2/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16)17/h1-3,16-17H .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,6-Bis(trifluoromethyl)phenylboronic acid” include a density of 1.5±0.1 g/cm3, boiling point of 258.3±50.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Catalyst for Amidation Processes
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting a potential application area for similar compounds in organic synthesis. The ortho-substituent of the boronic acid plays a crucial role in enhancing the reaction by preventing the coordination of amines, thus accelerating the amidation process, especially useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Synthesis of Novel Compounds
Research into the synthesis of new 2-amino bis(2-phosphonoacetic) acids via microwave irradiation of a mixture of amine, glyoxylic acid, and phosphorous acid opens up avenues for the creation of novel compounds using 2-((2,6-Bis(trifluoromethyl)phenyl)amino)-2-oxoacetic acid as a building block. This process, sensitive to the steric hindrance of the amine, highlights the potential for designing specifically tailored molecules (Villemin, Moreau, & Bar, 2021).
Development of Antitumor and Antidiabetic Agents
2-Amino-2-oxoacetic acid, a related compound, serves as an active pharmaceutical ingredient due to its inhibition of lactic dehydrogenase (LDH), crucial for metabolic pathways in tumor cells, and exhibits significant anticancer activity. This positions this compound as a potential precursor in developing drugs for cancer and type 2 diabetes, highlighting the importance of structural characterization for understanding its medicinal properties (Delgado et al., 2019).
Memory Device Applications
The synthesis of ferrocene-terminated hyperbranched polyimide from a novel tetra-amine, including bis(4-amino-2-(trifluoromethyl)phenoxy) components, underscores the utility of trifluoromethylated compounds in advanced material sciences. This particular application in memory devices with bistable electrical conductivity emphasizes the role of such compounds in developing next-generation electronic components (Tan et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[2,6-bis(trifluoromethyl)anilino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO3/c11-9(12,13)4-2-1-3-5(10(14,15)16)6(4)17-7(18)8(19)20/h1-3H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEQSSXKVXBORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)NC(=O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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